Tris(1-(pyridin-2-yl)-1H-pyrazol)cobalt(III)

Catalog No.
S6881867
CAS No.
1346416-70-3
M.F
C24H21CoN9+3
M. Wt
494.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tris(1-(pyridin-2-yl)-1H-pyrazol)cobalt(III)

CAS Number

1346416-70-3

Product Name

Tris(1-(pyridin-2-yl)-1H-pyrazol)cobalt(III)

IUPAC Name

cobalt(3+);2-pyrazol-1-ylpyridine

Molecular Formula

C24H21CoN9+3

Molecular Weight

494.4 g/mol

InChI

InChI=1S/3C8H7N3.Co/c3*1-2-5-9-8(4-1)11-7-3-6-10-11;/h3*1-7H;/q;;;+3

InChI Key

UTFJHBNXHONIAI-UHFFFAOYSA-N

SMILES

C1=CC=NC(=C1)N2C=CC=N2.C1=CC=NC(=C1)N2C=CC=N2.C1=CC=NC(=C1)N2C=CC=N2.[Co+3]

Canonical SMILES

C1=CC=NC(=C1)N2C=CC=N2.C1=CC=NC(=C1)N2C=CC=N2.C1=CC=NC(=C1)N2C=CC=N2.[Co+3]

Potential for Molecular Recognition

The ligand structure of TpCo(III) incorporates both pyridyl and pyrazole groups. Pyridine and pyrazole rings are known for their ability to bind to other molecules through nitrogen atoms. This characteristic makes TpCo(III) a potential candidate for applications in molecular recognition. Researchers have investigated the possibility of using TpCo(III) to design sensors or catalysts that can selectively bind to specific target molecules ().

Investigation in Catalysis

The coordination environment around the cobalt(III) center in TpCo(III) can potentially influence its reactivity. This has led to research exploring the potential catalytic activity of TpCo(III). Studies have examined its ability to facilitate various chemical reactions, although detailed information on specific catalytic applications is limited ().

Tris(1-(pyridin-2-yl)-1H-pyrazol)cobalt(III) is a coordination compound featuring cobalt in its +3 oxidation state, coordinated to three bidentate ligands derived from pyridin-2-yl-1H-pyrazole. The chemical formula for this compound is C24H21CoN9C_{24}H_{21}CoN_9 with a molecular weight of approximately 494.4 g/mol . This compound exhibits unique structural features due to the presence of the pyrazole and pyridine moieties, which contribute to its coordination chemistry and potential biological activity.

, including:

  • Oxidation: The cobalt center can be oxidized to higher oxidation states under certain conditions, affecting its reactivity and interaction with other molecules.
  • Ligand exchange: The coordination of the ligands can be modified through ligand exchange reactions, where other nitrogen-donor ligands can replace the existing pyrazole ligands.
  • Redox reactions: The compound may undergo redox processes, where it can act as either an oxidizing or reducing agent depending on the reaction environment.

The biological activity of tris(1-(pyridin-2-yl)-1H-pyrazol)cobalt(III) has been explored in various studies. It has shown potential as an anticancer agent due to its ability to interact with DNA and induce cytotoxic effects in cancer cells. The compound's ability to bind DNA suggests that it may interfere with cellular processes such as replication and transcription, leading to apoptosis in malignant cells .

The synthesis of tris(1-(pyridin-2-yl)-1H-pyrazol)cobalt(III) typically involves the following steps:

  • Preparation of Ligands: The ligands are synthesized by reacting pyridin-2-yl hydrazine with appropriate carbonyl compounds or through cyclization reactions involving pyrazole derivatives.
  • Complex Formation: Cobalt(II) salts are reacted with the prepared ligands under controlled conditions, often using solvents like methanol or ethanol. The reaction may require heating or refluxing to ensure complete complexation.
  • Purification: The resulting cobalt complex is purified using methods such as recrystallization or chromatography to isolate the desired tris(1-(pyridin-2-yl)-1H-pyrazol)cobalt(III) complex .

Tris(1-(pyridin-2-yl)-1H-pyrazol)cobalt(III) has several notable applications:

  • Catalysis: It can serve as a catalyst in various organic reactions due to its ability to facilitate electron transfer processes.
  • Materials Science: The compound is investigated for use in organic semiconductors and could potentially enhance charge transport properties in electronic devices .
  • Pharmaceuticals: Its biological properties make it a candidate for drug development, particularly in cancer therapy.

Interaction studies have demonstrated that tris(1-(pyridin-2-yl)-1H-pyrazol)cobalt(III) can effectively bind to biomolecules such as DNA and proteins. These interactions are crucial for understanding its mechanism of action in biological systems. Spectroscopic techniques such as UV-visible spectroscopy and fluorescence spectroscopy are commonly employed to study these interactions, providing insights into binding affinities and modes of action .

Several compounds share structural similarities with tris(1-(pyridin-2-yl)-1H-pyrazol)cobalt(III). Here are a few examples:

Compound NameStructureUnique Features
Tris(2-(1H-pyrazol-1-yl)pyridine)cobalt(II)C24H21CoN9Exhibits different oxidation state (Co II), influencing reactivity .
Bis{2-(pyridin-2-yl)benzo[d]imidazole}-cobalt(III)C24H20CoN6Contains imidazole instead of pyrazole, affecting biological activity .
Tris(3-(pyridin-2-yl)-1H-pyrazol)cobalt(II)C24H21CoN9Different positioning of substituents leads to altered electronic properties .

Tris(1-(pyridin-2-yl)-1H-pyrazol)cobalt(III) is unique due to its specific ligand arrangement and oxidation state, which contribute to its distinct reactivity and biological properties compared to other similar compounds.

Hydrogen Bond Acceptor Count

6

Exact Mass

494.125185 g/mol

Monoisotopic Mass

494.125185 g/mol

Heavy Atom Count

34

Dates

Last modified: 11-23-2023

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